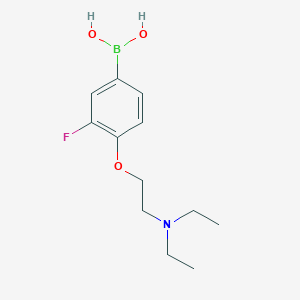

4-(2-(Diethylamino)ethoxy)-3-fluorophenylboronic acid

Descripción general

Descripción

The compound is a boronic acid derivative with a diethylaminoethoxy group attached to the phenyl ring . Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in a variety of biological applications .

Molecular Structure Analysis

The molecular structure of this compound would likely include a phenyl ring with a boronic acid group, a fluorine atom, and a 2-(diethylamino)ethoxy group attached. The exact positions of these groups on the phenyl ring would depend on the specific synthesis process .Chemical Reactions Analysis

Boronic acids are known to undergo a variety of reactions, including condensation with amines or alcohols, oxidation, and Suzuki coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the diethylaminoethoxy group could potentially increase the compound’s solubility in organic solvents .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Arylboronic acids like 4-(2-(Diethylamino)ethoxy)-3-fluorophenylboronic acid are pivotal as intermediates in organic synthesis due to their low toxicity, good thermal stability, and compatibility with functional groups in aqueous and air-insensitive conditions. The synthesis of this compound involves reduction, acylation, and hydrolysis, starting from 4-bromophenylacetic acid. Its significance lies in its role as a novel compound in the market with promising research prospects (Zhang Da, 2015).

Optical and Electronic Properties

Research into derivatives of phenylboronic acids has unveiled their potential in photophysical applications. For instance, studies on 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, synthesized via a phenylboronic acid-NaCN catalyzed reaction, reveal dependency of absorption and excitation spectra on substituents in the phenyl ring. These compounds, with variable fluorescence quantum yields, demonstrate the influence of diethylamino and methoxy groups on the π-system. Such properties indicate their potential as organic semiconductors, highlighting the versatility of phenylboronic acid derivatives in material science (Horacio Briseño-Ortega et al., 2018).

Glucose Sensing for Diabetes Management

Phenylboronic acids have been innovatively used in the development of photonic crystal glucose-sensing materials. These materials, designed for noninvasive glucose monitoring, utilize derivatives such as 4-amino-3-fluorophenylboronic acid for sensing at physiological pH levels. They exhibit a capability to detect glucose concentrations relevant to tear fluid, showcasing potential for applications like ocular inserts or diagnostic contact lenses for diabetes mellitus management, offering a leap forward in noninvasive diabetes monitoring technologies (V. Alexeev et al., 2004).

Bioimaging and Fluorescent Probing

The development of new naphthorhodamine dyes, such as an extended-π-conjugated dye synthesized from a carboxylic acid-functional group, illustrates the utility of phenylboronic acid derivatives in bioimaging. These dyes, capable of staining mitochondria selectively and acting as fluorescent probes for Hg2+, leverage the structural properties of phenylboronic acid derivatives to enhance selectivity and sensitivity in biological imaging and sensing applications (Yun Zhao et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

[4-[2-(diethylamino)ethoxy]-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BFNO3/c1-3-15(4-2)7-8-18-12-6-5-10(13(16)17)9-11(12)14/h5-6,9,16-17H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXFDSBJBVNRPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN(CC)CC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(Diethylamino)ethoxy)-3-fluorophenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

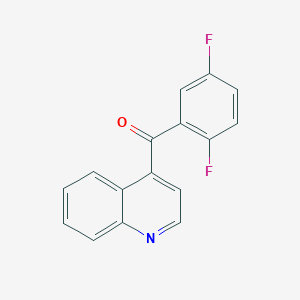

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-2-methoxyphenyl)boronic acid](/img/structure/B1458493.png)

![5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride](/img/structure/B1458498.png)